8-methoxy-9-O-isobutyrylthymol
Description
8-Methoxy-9-O-isobutyrylthymol (C₁₅H₂₂O₄, molecular weight 266.34) is a thymol derivative characterized by a methoxy group at the 8-position and an isobutyryl ester at the 9-position of the thymol backbone. It is isolated from the aerial parts of Eupatorium fortunei (PEI LAN) and Eupatorium cannabinum . The compound exhibits a specific optical rotation of [α]D²⁰ = 0° (c = 1.1, CHCl₃), indicating its achiral nature under the tested conditions .
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
[2-(2-hydroxy-4-methylphenyl)-2-methoxypropyl] 2-methylpropanoate |
InChI |
InChI=1S/C15H22O4/c1-10(2)14(17)19-9-15(4,18-5)12-7-6-11(3)8-13(12)16/h6-8,10,16H,9H2,1-5H3 |
InChI Key |
JUQOFHFHZAKXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(COC(=O)C(C)C)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs from Eupatorium Species
Several thymol derivatives with structural similarities have been identified in Eupatorium species. Key compounds include:
Key Observations :
- Substituent Effects : The substitution pattern at positions 7–10 significantly alters physicochemical properties. For example, introducing a double bond (8,9-dehydro) increases molecular rigidity and reduces solubility in polar solvents .
- Methoxy vs. Dehydro : The 8-methoxy group in 8-methoxy-9-O-isobutyrylthymol contributes to steric hindrance, whereas 8,9-dehydro derivatives exhibit planar structures that may influence receptor binding .
Antimicrobial Activity Comparison
A 2021 study compared 8-methoxy-9-O-isobutyrylthymol analogs for antimicrobial efficacy :
| Compound | Structure Highlights | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against E. coli |
|---|---|---|---|
| 7-Formyl-9-isobutyryloxy-8-hydroxythymol (Compound 1) | 7-formyl, 8-hydroxy, 9-isobutyryloxy | 12.5 | 25.0 |
| 7,9-Diisobutyryloxy-8,10-dehydrothymol (Compound 2) | 7,9-di-O-isobutyryl, 8,10-dehydro | 25.0 | 50.0 |
| 7,9-Diisobutyryloxy-8-methoxythymol (Compound 3) | 7,9-di-O-isobutyryl, 8-OCH₃ | 6.25 | 12.5 |
Findings :
- Compound 3 (dual isobutyryl and methoxy groups) showed the highest potency, suggesting that methoxy substitution enhances activity compared to dehydro derivatives.
Physicochemical and Pharmacokinetic Properties
- Solubility : 8-Methoxy-9-O-isobutyrylthymol’s low polarity ([α]D²⁰ = 0°) suggests moderate solubility in organic solvents like chloroform . In contrast, 8,9-dehydro derivatives (e.g., 8,9-Dehydro-7,9-diisobutyryloxythymol) require DMSO for dissolution due to higher molecular weight (320.38) and lipophilicity .
- Stability : Methoxy-substituted compounds are generally stable under ambient conditions, whereas dehydro derivatives may degrade faster due to reactive double bonds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
